Pentafluoroethane

Beschreibung

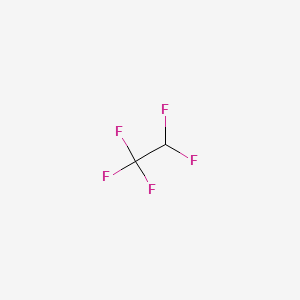

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2-pentafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLACDSXYULKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF5, CF3CF2H | |

| Record name | PENTAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024251 | |

| Record name | Pentafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentafluoroethane appears as a nonflammable gas. Heavier than air. May asphyxiate by the displacement of air in confined spaces. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, A nonflammable gas; [CAMEO] | |

| Record name | PENTAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1,2,2-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-48.1 °C | |

| Record name | PENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Liquid density = 1.23 g/cu cm at 20 °C | |

| Record name | PENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9501 mm Hg at 25 °C | |

| Record name | PENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

354-33-6 | |

| Record name | PENTAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1,2,2-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TQ8593LRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-100.6 °C | |

| Record name | PENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Thermophysical Properties of Pentafluoroethane (R-125) for Modeling Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermophysical properties of pentafluoroethane (R-125) for use in computational modeling and simulation. The data presented herein is critical for accurately modeling systems where this compound is used, such as in specialized laboratory equipment or as a non-reactive medium in certain processes. This document summarizes key quantitative data in structured tables, outlines the experimental methodologies used for their determination, and provides a logical workflow for the application of this data.

Core Thermophysical Properties of this compound (R-125)

This compound (C₂HF₅) is a hydrofluorocarbon (HFC) known for its chemical stability.[1] Its thermophysical properties have been extensively studied and are well-characterized, making it a suitable candidate for high-precision modeling applications. An 18-coefficient modified Benedict-Webb-Rubin (BWR) equation of state has been developed and selected as an international standard, providing a robust model for its thermodynamic properties over a wide range of conditions.[2] This equation is valid for temperatures from the triple point (172.52 K) to 475 K and pressures up to 68 MPa.

General and Critical Properties

Fundamental physical and critical-point properties of this compound are essential for defining the state of the fluid in any model.

| Property | Value | Units |

| Molar Mass | 120.021 | g/mol |

| Triple Point Temperature | 172.52 | K |

| Triple Point Pressure | 2.914 | kPa |

| Normal Boiling Point | 224.7 | K |

| Critical Temperature | 339.18 | K |

| Critical Pressure | 3618.3 | kPa |

| Critical Density | 573.39 | kg/m ³ |

| Acentric Factor | 0.3052 | - |

Data sourced from CoolProp and NIST Standard Reference Database.[3]

Thermodynamic Properties

Thermodynamic properties are crucial for modeling energy transfer and phase behavior. The following table presents key thermodynamic data for saturated this compound at a reference temperature of 298.15 K (25 °C).

| Property | Value | Units |

| Vapor Pressure | 1414.05 | kPa |

| Liquid Density (Saturated) | 1219.4 | kg/m ³ |

| Vapor Density (Saturated) | 82.889 | kg/m ³ |

| Enthalpy of Vaporization | 123.69 | kJ/kg |

| Liquid Heat Capacity (Cp) | 1.458 | kJ/(kg·K) |

| Vapor Heat Capacity (Cp) | 1.129 | kJ/(kg·K) |

| Liquid Thermal Conductivity | 0.066 | W/(m·K) |

| Vapor Thermal Conductivity | 0.016 | W/(m·K) |

| Liquid Viscosity | 1.34E-04 | Pa·s |

| Vapor Viscosity | 1.27E-05 | Pa·s |

| Surface Tension | 0.006 | N/m |

Data compiled from various sources including NIST and Cheméo.[3][4][5]

Environmental and Safety Properties

For handling and environmental considerations in modeling, the following properties are relevant.

| Property | Value |

| Global Warming Potential (100-year) | 3500 |

| Ozone Depletion Potential | 0 |

| Flammability | Non-flammable gas |

| Auto-ignition Temperature | Not applicable |

Data sourced from various safety and environmental assessments.[1][6][7][8]

Experimental Protocols for Property Determination

The accuracy of any model is fundamentally dependent on the quality of the underlying experimental data. The following sections describe the methodologies used to measure the key thermophysical properties of this compound.

Pressure-Volume-Temperature (PVT) Properties

PVT data defines the equation of state of a substance. For this compound, this has been determined with high precision using methods such as the Burnett apparatus and constant-volume apparatus.[9][10]

Methodology: Burnett Apparatus

-

Apparatus: The setup consists of two thermostatted chambers of known volumes, V₁ and V₂, connected by a valve. A high-precision pressure transducer is connected to V₁.

-

Procedure:

-

The first chamber (V₁) is filled with the sample gas (this compound) to a known pressure, P₀.

-

The valve connecting the two chambers is opened, allowing the gas to expand into the second, evacuated chamber (V₂).

-

After thermal equilibrium is reached, the new pressure, P₁, is measured.

-

The second chamber is then evacuated, and the expansion process is repeated from V₁ into V₂.

-

-

Data Analysis: The ratio of successive pressures is used to determine the compressibility factor and virial coefficients without requiring direct volume measurements. The expanded uncertainties for these measurements are typically around ±0.8 kPa for pressure and ±8 mK for temperature.[10]

Thermal Conductivity

The transient hot-wire method is a standard and accurate technique for measuring the thermal conductivity of fluids, including refrigerants like R-125.[2][4][6][9][11]

Methodology: Transient Hot-Wire Method

-

Apparatus: A thin platinum or tantalum wire is submerged in the liquid or gaseous this compound sample. This wire acts as both a heating element and a resistance thermometer.[2]

-

Procedure:

-

A step voltage is applied to the wire, causing it to heat up.

-

The temperature rise of the wire is recorded over a short period (typically ~1 second) by measuring its change in electrical resistance.[6]

-

The short measurement time minimizes the effects of convection, ensuring that heat transfer is dominated by conduction.[2]

-

-

Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time. The method is absolute and does not require calibration.[6]

Viscosity

The viscosity of this compound has been determined using vibrating-wire viscometers, which are well-suited for fluids over a wide range of temperatures and pressures.[3]

Methodology: Vibrating-Wire Viscometer

-

Apparatus: A taut wire (often tungsten) is suspended in a chamber filled with the this compound sample. An external magnetic field is applied, and the wire is subjected to an electrical current to induce transverse oscillations.[12]

-

Procedure:

-

The wire is made to resonate at its natural frequency.

-

The excitation is then stopped, and the decay of the oscillations due to the fluid's viscous damping is measured.[12]

-

-

Data Analysis: The viscosity of the fluid is determined from the measured decay time and the resonant frequency of the wire, along with the known density of the fluid. The uncertainty of these measurements is typically within ±2.0%.[13]

Heat Capacity

Calorimetry is the primary method for measuring the heat capacity of fluids. For liquids like this compound, this is often done at constant pressure (Cp).

Methodology: Adiabatic Calorimetry

-

Apparatus: A sample of liquid this compound is placed in a thermally insulated vessel (calorimeter). An electric heater is immersed in the liquid, and a precision thermometer records the temperature.[3][7]

-

Procedure:

-

The sample is brought to a stable initial temperature.

-

A known quantity of electrical energy is supplied to the heater, causing the temperature of the liquid to rise.

-

The temperature change is carefully measured once the system reaches thermal equilibrium.

-

-

Data Analysis: The specific heat capacity is calculated by dividing the supplied heat by the mass of the sample and the measured temperature change, after accounting for the heat capacity of the calorimeter itself.[3]

Visualization of Data Application Workflow

For effective modeling, the thermophysical property data must be integrated into a logical workflow. The following diagram illustrates the process from data acquisition to model application and validation.

References

- 1. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]

- 2. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 3. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]

- 4. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]

- 5. books.rsc.org [books.rsc.org]

- 6. thermtest.com [thermtest.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. PVT Properties and Correlations - Production Technology [production-technology.org]

- 11. Transient Hot-Wire (THW-L2) – Jet Materials [jetmaterials.com]

- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Pentafluoroethane from Tetrachloroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentafluoroethane (HFC-125) from tetrachloroethylene (PCE), a process of significant industrial relevance. This document outlines the core chemical transformations, catalytic systems, reaction kinetics, and purification methodologies. Detailed experimental protocols derived from key literature are presented, and quantitative data are summarized for comparative analysis. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the process.

Introduction

This compound (HFC-125) is a hydrofluorocarbon with zero ozone depletion potential, making it a critical component in refrigerant blends and fire suppression systems. One of the primary industrial routes for its synthesis involves the gas-phase hydrofluorination of tetrachloroethylene. This process, while effective, presents challenges in catalyst stability, reaction selectivity, and the separation of the desired product from closely-related byproducts. A thorough understanding of the underlying chemistry and process parameters is essential for the optimization of HFC-125 production.

Core Reaction Pathway

The synthesis of this compound from tetrachloroethylene is not a single-step conversion but rather a sequence of hydrofluorination and chlorine-fluorine exchange reactions. The process is typically carried out in the gas phase at elevated temperatures over a solid catalyst.

The primary reaction sequence proceeds through several key intermediates:

-

Tetrachloroethylene (PCE) is first hydrofluorinated to produce 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) .

-

HCFC-123 is then further fluorinated to yield 2-chloro-1,1,1,2-tetrafluoroethane (HCFC-124) .

-

Finally, HCFC-124 is converted to This compound (HFC-125) .

A simplified reaction pathway is illustrated below:

It is important to note that a complex mixture of parallel and consecutive reactions can occur, leading to the formation of various byproducts.[1] One of the most challenging impurities to separate is chlorothis compound (CFC-115), which has a boiling point very close to that of HFC-125.[2]

Catalytic Systems

The efficacy of the hydrofluorination of tetrachloroethylene is highly dependent on the catalyst employed. Chromium-based catalysts are the most widely studied and utilized for this process.

Catalyst Composition

Chromium oxides, often supported or promoted, are the active catalytic species. A common and effective catalytic system involves a chromium-magnesium formulation. The addition of magnesium can enhance the catalyst's activity, selectivity, and lifespan.[3][4] Other metals such as indium, gallium, cobalt, nickel, zinc, and aluminum have also been investigated as promoters to improve catalyst performance.

Catalyst Preparation

The method of catalyst preparation significantly influences its physicochemical properties and, consequently, its catalytic performance. Several methods for preparing chromium-magnesium catalysts have been reported, including:

-

Wet mixing: A solid support like magnesium fluoride (MgF₂) is mixed with a solution of a chromium salt (e.g., CrCl₃).[3]

-

Co-precipitation: Hydroxides of chromium and magnesium are precipitated together from a solution of their respective salts.[3]

-

Impregnation: A support material is impregnated with a solution containing the catalyst precursor.

A detailed experimental protocol for the preparation of a chromium-magnesium catalyst is provided in Section 5.1.

Quantitative Data

The following tables summarize key quantitative data from various studies on the synthesis of this compound from tetrachloroethylene, providing a basis for comparison of different catalytic systems and reaction conditions.

Table 1: Catalyst Properties and Activity

| Catalyst Preparation Method | Chromium Content (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Mean Pore Diameter (Å) | Rate Constant at 370°C (s⁻¹) |

| Wet mixing of CrCl₃ and MgF₂ | 6.1 | 60 | 0.3 | 33 | 0.46 |

| Co-precipitation of Cr(OH)₃ and Mg(OH)₂ | 56.1 | 230 | 3.8 | 70 | 0.04 |

| Mixing of Cr₂O₃ slurry and MgF₂ | 10.2 | 45 | 0.4 | 45 | 0.12 |

| Precipitation of Cr(OH)₃ on MgO | 12.5 | 150 | 1.2 | 80 | 0.08 |

Data sourced from a study on the influence of preparation methods on Cr-Mg catalysts.[3]

Table 2: Reaction Conditions and Performance

| Catalyst | Temperature (°C) | Pressure (MPa) | HF:PCE Molar Ratio | Contact Time (s) | PCE Conversion (%) | HFC-125 Selectivity (%) |

| Chromium-Magnesium | 330-390 | 0.4 | 10 | 1-15 | Varies with temp & time | Varies with temp & time |

| Chromium-based | 330-390 | 0.4 | Not specified | Not specified | High | Selectivity increases with temperature at a given PCE conversion.[5] |

Note: Comprehensive and directly comparable data on conversion and selectivity across a wide range of conditions are limited in the publicly available literature. The provided data indicates the typical ranges and trends observed.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of this compound.

Preparation of a Chromium-Magnesium Catalyst

This protocol is based on the wet mixing method described in the literature.[3]

Materials:

-

Magnesium fluoride (MgF₂) powder

-

Chromium(III) chloride (CrCl₃)

-

Deionized water

Procedure:

-

Prepare a solution of chromium(III) chloride in deionized water.

-

Add the magnesium fluoride powder to the chromium chloride solution with constant stirring.

-

Continue stirring the mixture for several hours to ensure thorough mixing.

-

Evaporate the water from the mixture to form a paste.

-

Dry the paste in an oven at 110°C overnight.

-

The dried solid is the catalyst precursor.

-

Activate the catalyst precursor in a reactor by treating it with a flow of nitrogen at elevated temperatures, followed by a gradual introduction of hydrogen fluoride (HF) to fluorinate the catalyst surface.

Gas-Phase Hydrofluorination of Tetrachloroethylene

This protocol describes a general laboratory-scale setup for the gas-phase hydrofluorination reaction.

Apparatus:

-

Fixed-bed reactor (e.g., made of nickel or other corrosion-resistant alloy)

-

Tube furnace for heating the reactor

-

Mass flow controllers for metering tetrachloroethylene and hydrogen fluoride

-

Condenser to cool the reactor effluent

-

Scrubber system containing a basic solution (e.g., potassium hydroxide) to neutralize acidic gases

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Load the prepared catalyst into the fixed-bed reactor.

-

Heat the reactor to the desired reaction temperature (e.g., 350°C) under a flow of nitrogen.

-

Introduce a flow of hydrogen fluoride to the reactor to ensure the catalyst is fully activated and the system is free of moisture.

-

Start the flow of tetrachloroethylene vapor into the reactor at the desired molar ratio to HF.

-

Pass the reactor effluent through a condenser to liquefy the products and unreacted starting materials.

-

The non-condensable gases, including hydrogen chloride (HCl) and unreacted HF, are passed through a scrubber system.

-

Collect the condensed liquid product for analysis.

-

Analyze the product mixture using a gas chromatograph equipped with a suitable column and detector to determine the conversion of tetrachloroethylene and the selectivity to this compound and other byproducts.

Purification of this compound by Extractive Distillation

This protocol outlines the general principle of separating HFC-125 from the byproduct CFC-115 using extractive distillation.

Apparatus:

-

Extractive distillation column

-

Reboiler and condenser

-

Pumps for feeding the crude product and the extraction solvent

-

Solvent recovery column

Procedure:

-

Feed the crude product mixture containing HFC-125 and CFC-115 into the extractive distillation column at an appropriate tray.

-

Introduce the extraction solvent (e.g., dimethoxymethane, an ethylene glycol-based compound, or HFC-134a) at a tray above the crude product feed.[3][6][7]

-

The extraction solvent alters the relative volatilities of HFC-125 and CFC-115, allowing for their separation.

-

CFC-115, being less soluble in the solvent, is removed as the overhead product.

-

A mixture of HFC-125 and the extraction solvent is collected from the bottom of the column.

-

This bottom stream is then fed to a solvent recovery column where the lower-boiling HFC-125 is separated as the overhead product, and the higher-boiling solvent is recovered from the bottom and recycled back to the extractive distillation column.

Visualizations

The following diagrams illustrate the logical flow of the synthesis and purification processes.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. patentscope.wipo.int [patentscope.wipo.int]

- 4. researchgate.net [researchgate.net]

- 5. EP0696267B1 - AZEOTROPIC AND AZEOTROPE-LIKE COMPOSITIONS AND A PROCESS FOR SEPARATING HCl AND HALOCARBONS - Google Patents [patents.google.com]

- 6. EP1153907B1 - Purification process of this compound (HFC-125) - Google Patents [patents.google.com]

- 7. US6175045B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

Spectroscopic Analysis of Pentafluoroethane (HFC-125): A Technical Guide

Introduction

Pentafluoroethane (CF3CF2H), also known as HFC-125, is a hydrofluorocarbon (HFC) with the chemical formula C2HF5.[1] It is a colorless, non-flammable gas at standard conditions.[1][2] Due to its properties, this compound is widely used as a refrigerant, often as a component in blends like R-410A, and as a fire suppression agent in clean agent systems.[1][3][4] Unlike chlorofluorocarbons (CFCs), it has no ozone depletion potential; however, it is a potent greenhouse gas.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, quantification in atmospheric monitoring, and for quality control in its various applications. This guide provides an in-depth overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the compound and its functional groups.

Experimental Protocol: Gas-Phase FT-IR Spectroscopy

The infrared spectrum of this compound, a gas at room temperature, is typically acquired using a Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell.

Methodology:

-

Background Spectrum Acquisition: A background spectrum is first collected. This is done by filling the gas cell with a non-absorbing gas, such as dry nitrogen, or by evacuating the cell.[5] This step is crucial to account for the absorbance of the instrument optics, atmospheric gases (like CO2 and H2O), and the gas cell windows, thereby providing a stable baseline.[5]

-

Sample Introduction: The this compound gas sample is then introduced into the gas cell at a controlled temperature and pressure.[6][7] For quantitative analysis, the path length of the gas cell is also a critical parameter. "White" cells, which use mirrors to pass the IR beam through the sample multiple times, can be used to achieve longer effective path lengths for detecting low concentrations.[5]

-

Data Acquisition: The FT-IR spectrometer passes an infrared beam through the sample. The instrument's interferometer modulates the infrared radiation, and the resulting interferogram is detected.[5]

-

Data Processing: A mathematical process called a Fourier transform is applied to the interferogram to convert it into a frequency-domain spectrum, which shows absorbance or transmittance as a function of wavenumber (cm⁻¹).[5] The sample spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

Instrumentation Example:

-

Spectrometer: Bruker IFS66V FT-IR spectrometer[7]

-

Detector: Mercury Cadmium Telluride (MCT) detector[7]

-

Beamsplitter: Potassium Bromide (KBr)[6]

-

Cell: Multipass gas cell[6]

-

Resolution: Typically 0.5 cm⁻¹ to 2 cm⁻¹ for gas-phase measurements[5][7][8]

Data Presentation: Vibrational Frequencies

This compound has 18 fundamental vibrational modes. The table below summarizes the experimentally observed and calculated vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3002 | Weak | C-H stretch | [9] |

| 1392 | Medium | C-H bend | [9] |

| 1358 | Medium | C-H bend | [9] |

| 1310 | Strong | CF₃ asymmetric stretch | [9] |

| 1225 | Very Strong | CF₃ asymmetric stretch | [9] |

| 1199 | Strong | CF₃ symmetric stretch | [9] |

| 1146 | Strong | CF₂ asymmetric stretch | [9] |

| 1142 | Strong | CF₂ symmetric stretch | [9] |

| 868 | Weak | C-C stretch | [9] |

| 727 | Medium | CF₂ wag | [9] |

| 592 | Weak | CF₃ asymmetric bend | [9] |

| 578 | Medium | CF₂ scissors | [9] |

| 523 | Weak | CF₃ symmetric bend | [9] |

| 420 | Very Weak | CF₃ rock | [9] |

| 364 | Very Weak | CF₃ rock | [9] |

| 250 | Very Weak | CF₂ wag | [9] |

| 208 | Very Weak | CF₂ twist | [9] |

| 75 | Very Weak | Torsion | [9] |

Visualization: IR Spectroscopy Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structure. It provides detailed information about the chemical environment of atomic nuclei with non-zero spin, such as ¹H, ¹³C, and ¹⁹F. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative due to the high natural abundance (100%) and high sensitivity of the ¹⁹F nucleus.[10]

Experimental Protocol: NMR Sample Preparation

Given that this compound is a gas at room temperature (boiling point: -48.5 °C), special care must be taken during sample preparation for solution-state NMR.[1][11] The analysis is typically performed at low temperatures.

Methodology:

-

Solvent Selection: A suitable deuterated solvent that remains liquid at low temperatures is chosen. Deuterated chloroform (CDCl₃) or acetone-d₆ are common choices. The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent peaks in the ¹H NMR spectrum.

-

Sample Condensation: A known amount of the deuterated solvent (typically 0.6-0.7 mL) is added to a high-quality NMR tube.[12] The tube is then cooled in a cold bath (e.g., dry ice/acetone). This compound gas is carefully bubbled through the cold solvent or condensed directly into the tube until the desired concentration is reached.

-

Sealing: The NMR tube must be securely sealed to prevent the sample from evaporating as it warms up to the spectrometer's probe temperature. Flame-sealing may be necessary for extended or high-temperature experiments, but for low-temperature work, a high-quality cap is often sufficient.

-

Analysis: The prepared sample is then transferred to the NMR spectrometer, which has been pre-cooled to the desired acquisition temperature.

Data Presentation: NMR Spectral Data

The structure of this compound (CF₃-CHF₂) gives rise to distinct signals in ¹H, ¹³C, and ¹⁹F NMR spectra. The following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J).

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JHF) Hz | Assignment |

| ~ 5.8 - 6.4 | Triplet of Quartets (tq) | ~ 45-55 Hz (²JHF), ~ 5-7 Hz (³JHF) | -CHF₂ |

The single proton is split into a triplet by the two geminal fluorine atoms and into a quartet by the three vicinal fluorine atoms.

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant | Assignment |

| ~ -86 | Doublet (d) | ³JFF ≈ 8 Hz | -CF₃ |

| ~ -135 | Quartet of Doublets (qd) | ²JFH ≈ 45-55 Hz, ³JFF ≈ 8 Hz | -CHF₂ |

The -CF₃ fluorines are split into a doublet by the single proton on the adjacent carbon. The -CHF₂ fluorines are split into a quartet by the three fluorines on the adjacent carbon and further into a doublet by the geminal proton.

¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JCF) Hz | Assignment |

| ~ 118 | Quartet of Triplets (qt) | ¹JCF ≈ 280-290 Hz, ²JCF ≈ 35-45 Hz | -CF₃ |

| ~ 110 | Triplet of Quartets (tq) | ¹JCF ≈ 240-250 Hz, ²JCF ≈ 30-40 Hz | -CHF₂ |

Each carbon is split by the fluorine atoms directly attached to it (¹J) and by the fluorine atoms on the adjacent carbon (²J).

Visualization: NMR Analysis Workflow & Structural Correlation

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. amp.generalair.com [amp.generalair.com]

- 3. ozone.unep.org [ozone.unep.org]

- 4. arkema.com [arkema.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Ethane, pentafluoro- [webbook.nist.gov]

- 7. Ethane, pentafluoro- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. research.reading.ac.uk [research.reading.ac.uk]

Pentafluoroethane Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentafluoroethane (HFC-125) in organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of fluorinated compounds is critical. This document details available quantitative solubility data, outlines experimental protocols for solubility measurement, and presents a visual representation of a typical experimental workflow.

Introduction to this compound

This compound, a hydrofluorocarbon (HFC), is a colorless and odorless gas at standard temperature and pressure. Due to its chemical inertness and favorable thermodynamic properties, it finds applications as a refrigerant, a fire suppression agent, and a component in specialized solvent blends. Its interaction with and solubility in various organic solvents are critical parameters for its application, formulation, and environmental fate. Generally, this compound exhibits low solubility in water but is soluble in many organic solvents.

Quantitative Solubility Data

The solubility of this compound in organic solvents can be quantified using Henry's Law, which states that the partial pressure of a gas above a liquid is directly proportional to the concentration of the gas in the liquid. The proportionality constant is known as the Henry's Law constant (kH). A lower Henry's Law constant indicates higher solubility.

The following tables summarize the available quantitative data for the solubility of this compound in select organic solvents.

Table 1: Solubility of this compound in Alcohols

| Solvent | Temperature (K) | Henry's Law Constant (kH / MPa) | Reference |

| Methanol | 283.15 - 313.15 | Temperature-dependent data available | |

| Ethanol | 283.15 - 313.15 | Temperature-dependent data available |

Note: The referenced study provides temperature-dependent Henry's Law constants for this compound in methanol and ethanol, which can be described by the Valentiner equation. For specific values at different temperatures, please refer to the original publication.

Table 2: Solubility of this compound in Other Organic Solvents

| Solvent | Temperature (K) | Solubility Data | Reference |

| Acetone | Not Available | Specific experimental data not readily available in public literature. | |

| Hexane | Not Available | Specific experimental data not readily available in public literature. | |

| n-Tridecane | 293.15 - 363.15 | Mole fraction solubility data at various pressures (0.05 - 2 MPa) available. | |

| n-Hexadecane | 293.15 - 363.15 | Mole fraction solubility data at various pressures (0.05 - 2 MPa) available. | |

| n-Eicosane | 293.15 - 363.15 | Mole fraction solubility data at various pressures (0.05 - 2 MPa) available. | |

| 2,6,10,14-Tetramethylpentadecane | 293.15 - 363.15 | Mole fraction solubility data at various pressures (0.05 - 2 MPa) available. | |

| Synthetic Oils (PAG, Ester, PFE) | Not Available | Generally soluble, but quantitative data is application-specific. | |

| Polyols | Not Available | Solubility is dependent on the specific polyol structure. |

For solvents where experimental data is unavailable, predictive models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model can be used to estimate solubility. However, these models provide estimations and may not be as accurate as experimental data.

Experimental Protocols for Solubility Measurement

The determination of gas solubility in liquids requires precise and well-controlled experimental procedures. The following sections describe the methodologies for three common techniques used to measure the solubility of gases like this compound in organic solvents.

Headspace Gas Chromatography (HSGC)

This method is particularly useful for determining Henry's Law constants. It involves analyzing the concentration of the gas in the vapor phase (headspace) in equilibrium with the liquid phase.

Methodology:

-

Sample Preparation: A known volume of the degassed organic solvent is introduced into a sealed vial of a known total volume.

-

Gas Introduction: A precise amount of this compound gas is injected into the vial.

-

Equilibration: The vial is placed in a thermostated agitator and shaken for a predetermined time to ensure that equilibrium between the liquid and gas phases is reached. The temperature is strictly controlled.

-

Headspace Analysis: A sample of the gas from the headspace is automatically withdrawn using a gas-tight syringe and injected into a gas chromatograph (GC).

-

Quantification: The GC, equipped with a suitable detector (e.g., a thermal conductivity detector or a flame ionization detector), separates and quantifies the concentration of this compound in the headspace.

-

Calculation: The Henry's Law constant is calculated from the known initial amount of gas, the volumes of the liquid and gas phases, the temperature, and the measured concentration of the gas in the headspace.

Isochoric Method

The isochoric (constant volume) method involves measuring the pressure change in a sealed vessel as the gas dissolves in the liquid.

Methodology:

-

Apparatus Setup: A constant-volume equilibrium cell equipped with a pressure transducer and a temperature sensor is used. The exact volumes of the cell and the connecting tubing are pre-calibrated.

-

Solvent Degassing and Loading: The organic solvent is thoroughly degassed to remove any dissolved air and then a precisely known amount is loaded into the equilibrium cell.

-

Gas Charging: The cell is then charged with this compound gas to a known initial pressure.

-

Equilibration: The cell is immersed in a constant-temperature bath and agitated to facilitate the dissolution of the gas into the liquid. The pressure inside the cell is monitored until it stabilizes, indicating that equilibrium has been reached.

-

Data Analysis: The amount of gas dissolved in the liquid is calculated from the initial and final pressures, the temperature, the volumes of the gas and liquid phases, and the equation of state for the gas. The solubility is then determined from this information.

Gravimetric Method

The gravimetric method directly measures the mass of the dissolved gas in the solvent.

Methodology:

-

Solvent Preparation: A known mass of the degassed organic solvent is placed in a high-pressure equilibrium vessel.

-

Gas Saturation: this compound gas is introduced into the vessel at a constant pressure and temperature. The solvent is stirred to ensure saturation.

-

Mass Measurement: The total mass of the vessel containing the solvent and the dissolved gas is measured using a high-precision balance.

-

Degassing and Re-weighing: The dissolved gas is then carefully removed from the solvent by vacuum or by purging with an inert gas. The vessel is then re-weighed.

-

Calculation: The mass of the dissolved this compound is the difference between the two mass measurements. The solubility can then be expressed in terms of mass fraction or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a gas in a liquid using an experimental approach.

Conclusion

An In-depth Toxicological Profile of Pentafluoroethane in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluoroethane (HFC-125) is a hydrofluorocarbon with low acute and subchronic toxicity in laboratory animals. The primary route of exposure is inhalation, with the substance being poorly absorbed and rapidly excreted, mainly through exhaled air. No significant adverse effects have been observed in repeated-dose inhalation studies at concentrations up to 50,000 ppm. This compound is not genotoxic in a standard battery of in vitro and in vivo assays. Developmental toxicity studies in rats and rabbits have not shown teratogenic effects at concentrations up to 50,000 ppm. A key toxicological concern is cardiac sensitization to adrenaline at high concentrations, with a No-Observed-Adverse-Effect-Level (NOAEL) of 75,000 ppm in dogs. Definitive long-term carcinogenicity and multi-generational reproductive toxicity studies are not publicly available; however, based on the lack of genotoxicity and significant findings in subchronic studies, there is currently no major concern for carcinogenicity.

Acute Toxicity

This compound exhibits very low acute toxicity via the inhalation route. As a gas at room temperature, oral and dermal routes are not considered relevant for assessing acute toxicity.

Table 1: Acute Inhalation Toxicity of this compound

| Species | Exposure Duration | LC50 / Effect | Reference |

| Rat | 4 hours | > 800,000 ppm (No mortality or significant signs of toxicity observed) | [1] |

| Rat | 4 hours | 2910 g/m³ (~590,000 ppm) | [2][3][4][5] |

| Mouse | 2 hours | 2735 g/m³ | [1] |

Note on conflicting rat LC50 values: There is a discrepancy in the reported 4-hour inhalation LC50 for rats. One study reported no mortality at 800,000 ppm, while other sources cite an LC50 of 2910 g/m³. The value of >800,000 ppm suggests a very low order of toxicity where a precise LC50 could not be determined even at very high, oxygen-displacing concentrations. The 2910 g/m³ value, while still indicating low toxicity, is numerically lower. For a conservative assessment, both values should be considered.

Experimental Protocols: Acute Inhalation Toxicity

A representative experimental design for an acute inhalation toxicity study involves the following:

-

Species: Sprague-Dawley rats.

-

Exposure: Whole-body or nose-only exposure to varying concentrations of this compound for a fixed duration (typically 4 hours).

-

Observations: Continuous monitoring for clinical signs of toxicity during and post-exposure (e.g., changes in respiration, activity, neurological signs).

-

Endpoint: Determination of the Lethal Concentration 50 (LC50), the concentration estimated to cause mortality in 50% of the test animals.

Subchronic Toxicity

Repeated inhalation exposure to this compound does not produce significant systemic toxicity in laboratory animals at high concentrations.

Table 2: Subchronic Inhalation Toxicity of this compound

| Species | Duration | NOAEC (ppm) | LOAEC (ppm) | Key Findings | Reference |

| Rat | 28 days (6 hr/day, 5 days/week) | 50,000 | Not Established | No treatment-related effects observed. | |

| Rat | 90 days (6 hr/day, 5 days/week) | 50,000 | Not Established | No adverse effects on body weight, clinical signs, hematology, clinical chemistry, or histopathology. | [1] |

Experimental Protocols: Subchronic Inhalation Toxicity

A typical 90-day subchronic inhalation study protocol includes:

-

Species: Wistar or Sprague-Dawley rats.

-

Groups: Multiple groups exposed to different concentrations of this compound (e.g., 0, 5,000, 15,000, 50,000 ppm) for 6 hours/day, 5 days/week for 90 days.

-

Parameters Monitored: Body weight, food consumption, clinical observations, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination.

-

Endpoints: Determination of the No-Observed-Adverse-Effect-Concentration (NOAEC) and the Lowest-Observed-Adverse-Effect-Concentration (LOAEC).

Chronic Toxicity and Carcinogenicity

There are no publicly available long-term (e.g., 2-year) chronic toxicity and carcinogenicity studies specifically for this compound. However, based on the lack of genotoxicity and the absence of pre-neoplastic or significant target organ toxicity in subchronic studies, there is currently no significant concern for carcinogenicity.[6]

Genotoxicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic potential.

Table 3: Genotoxicity of this compound

| Assay | System | Concentration/Dose | Result | Reference |

| Ames Test | S. typhimurium & E. coli | Up to 100% (v/v) | Negative | [1] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Up to 70% | Negative | [1] |

| Chromosomal Aberration | Human Lymphocytes | Up to 70% | Negative | [1] |

| In vivo Micronucleus Test | Mouse Bone Marrow | Up to 600,000 ppm (6-hr exposure) | Negative | [1] |

Experimental Protocols: In Vivo Micronucleus Test

The in vivo micronucleus assay is a key test for assessing chromosomal damage. A typical protocol is as follows:

-

Species: Mice.

-

Dosing: Exposure to various concentrations of this compound via inhalation for a specified duration.

-

Sample Collection: Bone marrow is collected at specific time points after exposure.

-

Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei, which are indicative of chromosomal damage.

Reproductive and Developmental Toxicity

Table 4: Developmental Toxicity of this compound

| Species | Exposure Period | NOAEC (Maternal) | NOAEC (Fetal) | Key Findings | Reference |

| Rat | Gestation Days 6-15 | 50,000 ppm | 50,000 ppm | No embryotoxic or teratogenic effects. | [1] |

| Rabbit | Gestation Days 6-18 | 50,000 ppm | 50,000 ppm | No embryotoxic or teratogenic effects. | [1] |

Experimental Protocols: Developmental Toxicity Study

A standard developmental toxicity study (similar to OECD Guideline 414) involves:

-

Species: Pregnant rats or rabbits.

-

Exposure: Daily inhalation exposure to this compound during the period of organogenesis.

-

Maternal Evaluation: Monitoring of maternal body weight, food consumption, and clinical signs.

-

Fetal Evaluation: At term, fetuses are examined for external, visceral, and skeletal malformations and variations.

Cardiac Sensitization

A significant toxicological endpoint for hydrofluorocarbons is the potential to sensitize the myocardium to the arrhythmogenic effects of adrenaline (epinephrine).

Table 5: Cardiac Sensitization of this compound

| Species | Protocol | NOAEC (ppm) | LOAEC (ppm) | Effect | Reference |

| Dog | Epinephrine Challenge | 75,000 | 100,000 | Cardiac arrhythmias | [1] |

Experimental Protocols: Cardiac Sensitization

The standard protocol for assessing cardiac sensitization involves:

-

Species: Beagle dogs.

-

Procedure: Animals are exposed to various concentrations of this compound. An intravenous challenge of epinephrine is administered during exposure.

-

Monitoring: The electrocardiogram (ECG) is continuously monitored for the occurrence of cardiac arrhythmias.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is poorly absorbed following inhalation and is primarily excreted unchanged in the exhaled air.[6] Due to its low absorption, detailed kinetic constants for uptake and metabolism have not been calculated.[1] There is no evidence of significant metabolism or bioaccumulation.

Signaling Pathways

Given the low biological reactivity and lack of significant toxicity findings, no specific signaling pathways have been identified as being modulated by this compound at non-lethal exposure levels. The primary mechanism of acute toxicity at very high concentrations is likely related to central nervous system depression and oxygen displacement, rather than interaction with specific molecular pathways.

Conclusion

The toxicological profile of this compound in laboratory animals indicates a low order of toxicity. The most sensitive endpoint is cardiac sensitization in dogs, which occurs at concentrations significantly higher than those expected from occupational or environmental exposures. The lack of genotoxicity and significant findings in subchronic studies suggest a low potential for chronic toxicity and carcinogenicity, although definitive long-term studies are not publicly available. Developmental toxicity studies have not revealed any teratogenic potential. Overall, under normal conditions of use, this compound presents a low toxicological risk.

References

- 1. This compound | CF3CF2H | CID 9633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. advancedspecialtygases.com [advancedspecialtygases.com]

- 3. images.thdstatic.com [images.thdstatic.com]

- 4. amp.generalair.com [amp.generalair.com]

- 5. airgas.com [airgas.com]

- 6. Chronic inhalation toxicity/carcinogenicity study in rats exposed to fluorocarbon 113 (FC-113) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Compatibility of Pentafluoroethane with Laboratory Materials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of pentafluoroethane (R-125), a common refrigerant and fire suppressant, with a range of materials frequently encountered in laboratory and pharmaceutical development settings. Understanding these interactions is crucial for ensuring the integrity of experiments, the longevity of equipment, and the safety of personnel.

Executive Summary

This compound (C₂HF₅) is a hydrofluorocarbon (HFC) that is generally considered to be chemically stable and non-reactive with many common laboratory materials. However, its compatibility can be influenced by factors such as temperature, pressure, and the presence of other chemicals. This document summarizes the available data on the compatibility of this compound with key laboratory materials, including plastics, elastomers, and metals. It also outlines standard experimental protocols for evaluating material compatibility.

General Compatibility Overview:

-

Excellent Compatibility: Fluoroelastomers such as FKM (Viton®) and FFKM (Kalrez®), as well as plastics like Polytetrafluoroethylene (PTFE), generally exhibit excellent resistance to this compound.

-

Good to Moderate Compatibility: Certain plastics like PEEK may show good resistance, though data is limited. Some metals, including stainless steel and brass, are also generally compatible under normal conditions.

-

Poor Compatibility: Elastomers such as Ethylene Propylene Diene Monomer (EPDM) and Nitrile Butadiene Rubber (NBR) are often not recommended for use with HFC refrigerants due to the risk of swelling and degradation.[1] Chemically reactive metals, including alkali metals and finely divided aluminum, magnesium, and zinc, are incompatible and may pose a risk of explosion.[2]

Chemical Compatibility Data

The following tables summarize the known compatibility of this compound with various laboratory materials. The data is compiled from a combination of manufacturer's chemical resistance guides, material compatibility charts, and scientific literature. It is important to note that specific quantitative data for this compound is limited, and some ratings are based on the performance of similar HFC refrigerants. Users should always perform their own testing under actual service conditions to confirm compatibility.[3]

Table 2.1: Compatibility of this compound with Laboratory Plastics

| Material | Common Trade Names | Compatibility Rating | Expected Effects & Remarks |

| Polytetrafluoroethylene | Teflon® | A (Excellent) | Highly resistant to a wide range of chemicals, including HFC refrigerants.[4] |

| Polyetheretherketone | PEEK, Victrex® | B (Good) | Generally good chemical resistance, but specific data with this compound is limited. Testing is recommended for critical applications. |

| Polypropylene | PP | C (Fair) | May experience some swelling and loss of mechanical properties. Compatibility can be temperature-dependent. |

Table 2.2: Compatibility of this compound with Laboratory Elastomers

| Material | Common Trade Names | Compatibility Rating | Expected Effects & Remarks |

| Fluoroelastomer | Viton® | A (Excellent) | Widely recommended for use with HFC refrigerants. Exhibits minimal swelling and degradation.[1][5] |

| Perfluoroelastomer | Kalrez® | A (Excellent) | Offers the highest level of chemical resistance among elastomers, suitable for aggressive environments and high temperatures.[6] |

| Ethylene Propylene Diene Monomer | EPDM | D (Not Recommended) | Significant swelling and degradation are likely.[7] |

| Nitrile Butadiene Rubber | NBR, Buna-N | D (Not Recommended) | Prone to swelling, hardening, and cracking upon exposure to HFC refrigerants.[1] |

Table 2.3: Compatibility of this compound with Laboratory Metals

| Material | Compatibility Rating | Expected Effects & Remarks |

| Stainless Steel (304, 316) | A (Excellent) | Generally considered inert and highly compatible under normal operating conditions. At high temperatures, decomposition of this compound can produce hydrogen fluoride, which may be corrosive.[8] |

| Aluminum | B (Good to Conditional) | Generally compatible. However, finely divided aluminum powders can be reactive and should be avoided.[2] |

| Brass | A (Excellent) | Widely used in refrigerant systems and generally shows good compatibility. |

| Alkali Metals (e.g., Sodium, Potassium) | F (Severe - Incompatible) | Highly reactive with halogenated compounds and can cause explosive reactions.[2] |

Rating Key:

-

A: Excellent - No or minor effect.

-

B: Good - Minor to moderate effect, testing recommended for critical applications.

-

C: Fair - Moderate to severe effect, not recommended for continuous use.

-

D: Not Recommended - Severe effect.

-

F: Severe - Incompatible, potential for dangerous reaction.

Experimental Protocols for Chemical Compatibility Testing

Standardized testing is essential for accurately determining the compatibility of materials with this compound. The following protocols are based on established industry standards such as ASTM D543 for plastics and ASHRAE Standard 97 for materials in refrigerant systems.[9][10]

Immersion Testing of Plastics and Elastomers (based on ASTM D543)

This test evaluates the resistance of a material to a chemical by immersion.

3.1.1 Materials and Equipment:

-

Test specimens of the material with known initial weight and dimensions.

-

Sealed containers (e.g., glass jars with PTFE-lined caps or stainless steel pressure vessels).

-

This compound (liquid or gas phase, as relevant to the application).

-

Analytical balance.

-

Calipers or other dimensional measurement tools.

-

Environmental chamber or oven for temperature control.

-

Mechanical testing apparatus (e.g., tensile tester).

3.1.2 Procedure:

-

Initial Measurements: Measure and record the initial weight, dimensions (length, width, thickness), and any relevant mechanical properties (e.g., tensile strength, hardness) of at least three test specimens.

-

Immersion: Place the specimens in a sealed container and introduce the this compound. Ensure the specimens are fully immersed or exposed to the relevant phase (liquid or vapor).

-

Exposure: Store the sealed containers at a specified temperature and for a predetermined duration. Typical test conditions may simulate accelerated aging.

-

Post-Exposure Analysis: After the exposure period, carefully remove the specimens from the containers.

-

Final Measurements: Re-measure the weight and dimensions of the specimens.

-

Property Evaluation: Conduct mechanical property tests on the exposed specimens and compare the results to the initial measurements and to control specimens that were not exposed.

-

Visual Inspection: Visually inspect the specimens for any signs of degradation, such as cracking, crazing, discoloration, or swelling.

3.1.3 Data to be Reported:

-

Percentage change in weight.

-

Percentage change in dimensions (swelling).

-

Change in mechanical properties (e.g., percent loss of tensile strength).

-

Qualitative observations from the visual inspection.

Sealed Tube Method for Refrigerant Systems (based on ASHRAE Standard 97)

This method is specifically designed to test the chemical stability of materials in a refrigerant environment at elevated temperatures.[9][11][12]

3.2.1 Materials and Equipment:

-

Heavy-walled borosilicate glass tubes.

-

Material specimens (plastics, elastomers, metals, lubricants).

-

This compound.

-

Vacuum pump.

-

Manifold for charging the tubes with refrigerant.

-

High-temperature oven.

3.2.2 Procedure:

-

Tube Preparation: Thoroughly clean and dry the glass tubes.

-

Sample Placement: Place the material specimens inside the tubes. If testing with a lubricant, it is also added at this stage.

-

Evacuation: Attach the tubes to the manifold and evacuate to a high vacuum to remove air and moisture.

-

Refrigerant Charging: Charge the tubes with a precise amount of this compound.

-

Sealing: Seal the tubes using a torch while they are still under vacuum.

-

Aging: Place the sealed tubes in a high-temperature oven for a specified period to simulate long-term exposure.

-

Post-Aging Analysis: After aging, cool the tubes and carefully open them.

-

Evaluation: Analyze the contents of the tube. This can include visual inspection of the material specimens, chemical analysis of the refrigerant and lubricant for degradation products, and measurement of changes in the material's properties as described in the immersion test protocol.

Visualizations

Logical Workflow for Chemical Compatibility Assessment

Caption: A logical workflow for assessing the chemical compatibility of materials.

Potential Polymer Degradation Pathways

Caption: Potential degradation pathways for polymers exposed to chemicals.

Conclusion and Recommendations

While this compound is compatible with a number of common laboratory materials, particularly fluoropolymers and stainless steel, it is crucial to exercise caution with elastomers and certain reactive metals. The lack of extensive, publicly available quantitative data for this compound underscores the importance of conducting application-specific testing.

For researchers, scientists, and drug development professionals, the following recommendations are provided:

-

Prioritize highly resistant materials: For applications involving direct and prolonged contact with this compound, prioritize the use of materials with excellent compatibility ratings, such as PTFE, FKM, and FFKM.

-

Conduct rigorous testing: When using materials with limited or unknown compatibility data, perform thorough testing that simulates the actual operating conditions of your application.

-

Consult material suppliers: Engage with material suppliers to obtain more detailed chemical compatibility data for their specific products.

-

Consider the entire system: Evaluate the compatibility of all components in a system, including seals, gaskets, tubing, and vessels, as the failure of a single component can compromise the entire system.

By following these guidelines and utilizing the information presented in this guide, you can make informed decisions about material selection and ensure the safety and reliability of your laboratory and development processes.

References

- 1. marcorubber.com [marcorubber.com]

- 2. srf.com [srf.com]

- 3. ipexna.com [ipexna.com]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. marcorubber.com [marcorubber.com]

- 6. parrinst.com [parrinst.com]

- 7. bradley-hughes.net [bradley-hughes.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. standards.globalspec.com [standards.globalspec.com]

- 10. Chemical Compatibility ASTM D543 [intertek.com]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. intertekinform.com [intertekinform.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pentafluoroethane (CAS Number: 354-33-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoroethane, identified by CAS number 354-33-6, is a hydrofluorocarbon (HFC) recognized for its utility as a refrigerant and fire suppression agent. This document provides a comprehensive overview of its fundamental physical and chemical properties, supported by experimental data and testing methodologies. It is intended to serve as a technical resource for professionals in research, safety, and development fields who require detailed information on this compound.

Chemical Identity

This compound is a colorless and odorless gas under standard conditions.[1] It is chemically stable and possesses low toxicity.[1]

| Identifier | Value |

| CAS Number | 354-33-6[2] |

| Molecular Formula | C₂HF₅[3] |

| Molecular Weight | 120.02 g/mol [4] |

| Synonyms | HFC-125, R-125, 1,1,1,2,2-Pentafluoroethane[2] |

Physical Properties

The physical characteristics of this compound are crucial for its applications, particularly in refrigeration and fire suppression systems. The following tables summarize key physical property data.

Thermodynamic Properties

| Property | Value | Conditions |

| Boiling Point | -48.5 °C | at 1 atm |

| Melting Point | -103 °C[5] | |

| Vapor Pressure | 13,999 hPa | at 25 °C |

| Liquid Density | 1.53 g/cm³ | at -48.5 °C |

Solubility and Partition Coefficients

| Property | Value | Conditions |

| Water Solubility | 432 - 1071 mg/L (estimated) | at 25 °C |

| Log Partition Coefficient (n-octanol/water) | 1.48 |

Chemical Properties

This compound is a relatively inert substance, a quality that contributes to its suitability in various industrial applications.

| Property | Description |

| Reactivity | Generally stable and unreactive. |

| Flammability | Non-flammable.[1] |

| Decomposition | Thermal decomposition can produce hazardous substances such as hydrogen fluoride. |

Experimental Protocols

The accurate determination of physical and chemical properties relies on standardized experimental methodologies. Below are descriptions of key experimental protocols used for this compound.

Determination of Thermal Conductivity and PVT Properties

The thermal conductivity of this compound has been investigated using both transient and steady-state coaxial cylinder methods.[1] These experiments were conducted over a temperature range of 187 to 419 K and pressures up to 6.0 MPa.[1] The uncertainty of these measurements is estimated to be within ±2-3%.[1]

Pressure-Volume-Temperature (PVT) properties and vapor pressures have been determined using a constant-volume apparatus.[6] These measurements were carried out in a temperature range of 280 to 473 K, pressures up to 17 MPa, and densities up to 1145 kg/m ³.[6] The uncertainties for temperature, pressure, and density in these experiments were reported to be less than ±10 mK, ±0.08%, and ±0.1%, respectively.[1] The Burnett method has also been employed for determining gas-phase PVT properties and vapor pressures.

Toxicological Studies

A range of toxicological assays have been conducted to establish the safety profile of this compound. These include acute, subacute, and subchronic inhalation toxicity studies, developmental toxicity studies, cardiac sensitization evaluations, and mutagenicity assays.[7]

-

Acute Inhalation Toxicity: Rats were exposed to a concentration of 800,000 ppm for 4 hours.[7]

-

Repeated Exposure Studies: Rats were exposed to 50,000 ppm for 6 hours a day, 5 days a week for up to 13 weeks.[7]

-

Cardiac Sensitization: This was evaluated in dogs through an intravenous epinephrine challenge at various concentrations of HFC-125.[7]

-

Mutagenicity: Assays were performed using Salmonella typhimurium and Escherichia coli strains, as well as in cultured Chinese hamster ovary (CHO) cells and human lymphocytes.[7] An in vivo micronucleus assay in mouse bone marrow was also conducted.[7]

-

Developmental Toxicity: Studies were carried out in rats and rabbits at exposure concentrations up to 50,000 ppm.[7]

Logical Workflows

The following diagram illustrates a generalized workflow for the safety and hazard evaluation of this compound.

Conclusion

This compound (CAS 354-33-6) is a well-characterized compound with a stable chemical profile and low toxicity. Its physical properties make it an effective refrigerant and fire suppressant. The experimental data and established protocols for its analysis provide a solid foundation for its safe handling and application in various industrial and research settings. This guide serves as a consolidated technical reference for professionals requiring in-depth knowledge of this compound.

References

- 1. Thermal conductivity and PVT measurements of this compound (refrigerant HFC-125) (Journal Article) | OSTI.GOV [osti.gov]

- 2. CAS 354-33-6: this compound | CymitQuimica [cymitquimica.com]

- 3. srf.com [srf.com]

- 4. This compound | CF3CF2H | CID 9633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Experimental study of PVT properties of HFC-125 (CHF{sub 2}CF{sub 3}) (Journal Article) | OSTI.GOV [osti.gov]

- 7. Toxicological evaluation of 1,1,1,2,2-pentafluoroethane (HFC-125) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of Pentafluoroethane: A Technical History of a Key CFC Replacement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the history and core scientific principles behind the adoption of pentafluoroethane (HFC-125) as a primary replacement for chlorofluorocarbons (CFCs). Driven by the global imperative to mitigate ozone layer depletion, the transition to HFC-125 marked a significant step in the evolution of refrigerant and fire suppression technologies. This document provides a comprehensive overview of the synthesis, thermophysical properties, and toxicological profile of this compound, with a focus on the experimental methodologies used for its evaluation. Quantitative data is presented in comparative tables, and key processes are visualized through logical diagrams to offer a thorough resource for the scientific community.

Introduction: The Imperative for CFC Alternatives

The discovery of the catalytic role of chlorofluorocarbons (CFCs) in the depletion of the stratospheric ozone layer prompted swift international action. The 1987 Montreal Protocol on Substances that Deplete the Ozone Layer initiated a global phase-out of CFCs, which were widely used as refrigerants, aerosol propellants, and fire suppressants.[1] This created an urgent need for chemical alternatives that were effective, safe, and environmentally benign.

Hydrofluorocarbons (HFCs) emerged as a leading class of replacements due to their lack of chlorine, the primary atom responsible for ozone destruction.[1] Among these, this compound (CF3CHF2), also known as HFC-125 or R-125, became a prominent substitute due to its favorable thermodynamic properties and performance characteristics.[2][3] This guide explores the scientific and technical journey of HFC-125 from its development to its widespread application.

Synthesis of this compound (HFC-125)

The industrial production of this compound primarily involves the gas-phase fluorination of a chlorinated hydrocarbon precursor, most commonly tetrachloroethylene (perchloroethylene, PCE).[4][5][6] The process is typically carried out in multiple stages using a fluorination catalyst.

A common synthesis route involves a two-step gas-phase fluorination of tetrachloroethylene with hydrogen fluoride (HF).[4][5] In the first reactor, PCE is partially fluorinated to produce intermediates such as 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) and 2-chloro-1,1,1,2-tetrafluoroethane (HCFC-124).[4][5] These intermediates are then fed into a second reactor for further fluorination to yield the final product, this compound (HFC-125).[4][5]

Experimental Protocol: Gas-Phase Fluorination of Tetrachloroethylene